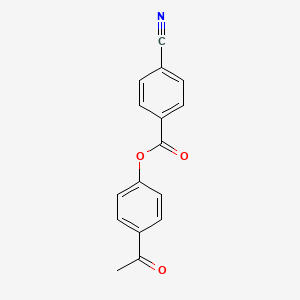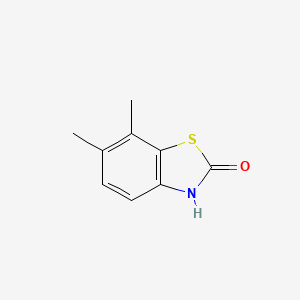![molecular formula C30H62N4O6Si6 B13804397 Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with trimethylsilyl groups, which enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of pyrimidine derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups into molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] involves its ability to interact with various molecular targets through its trimethylsilyl groups. These groups can form stable complexes with metal ions and other reactive species, facilitating catalytic reactions and enhancing the compound’s reactivity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- **5,5’-(2-Methylpropylidene)bis[2,4,6-trihydroxy]pyrimidine]
- **5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]benzene]
Uniqueness
Compared to similar compounds, 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] is unique due to its enhanced stability and reactivity conferred by the trimethylsilyl groups. These groups protect the pyrimidine core from hydrolysis and oxidation, making the compound more suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C30H62N4O6Si6 |
|---|---|
Peso molecular |
743.3 g/mol |
Nombre IUPAC |
trimethyl-[5-[2-methyl-1-[2,4,6-tris(trimethylsilyloxy)pyrimidin-5-yl]propyl]-2,6-bis(trimethylsilyloxy)pyrimidin-4-yl]oxysilane |
InChI |
InChI=1S/C30H62N4O6Si6/c1-21(2)22(23-25(35-41(3,4)5)31-29(39-45(15,16)17)32-26(23)36-42(6,7)8)24-27(37-43(9,10)11)33-30(40-46(18,19)20)34-28(24)38-44(12,13)14/h21-22H,1-20H3 |
Clave InChI |
RUCCFGGIFJEAJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(N=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C2=C(N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


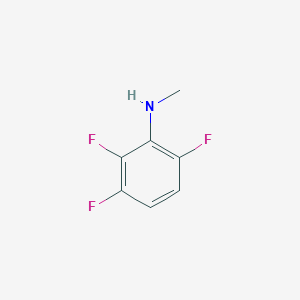
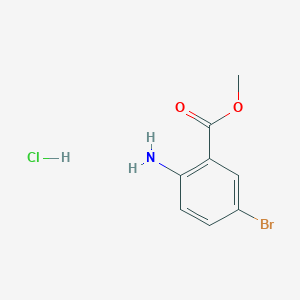

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
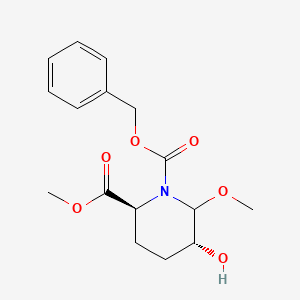
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
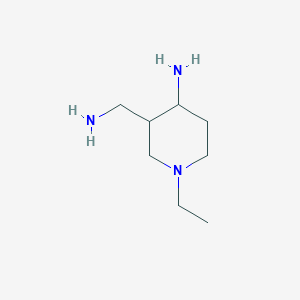
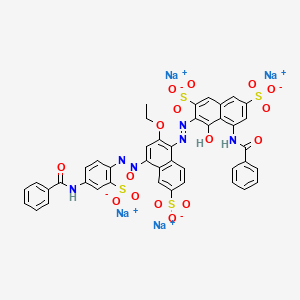
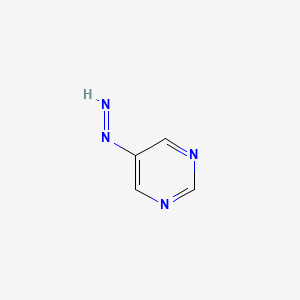
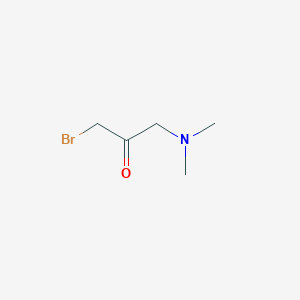
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
